N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3-Chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by:
- A 3-methyl substituent on the triazole ring.
- A 6-sulfonamide group with dual N-substituents: a 3-chlorophenyl moiety and a 2-fluorobenzyl group.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-18(13-25(14)20)29(27,28)26(17-7-4-6-16(21)11-17)12-15-5-2-3-8-19(15)22/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUADVYMQYGYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. The triazolo[4,3-a]pyridine framework is known for its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine moiety and a sulfonamide group, contributing to its biological activity. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
Antimalarial Activity
Recent studies have focused on the antimalarial potential of triazolo[4,3-a]pyridine derivatives. A virtual library was created that included compounds similar to the target molecule, which were screened against Plasmodium falciparum. Notably, compounds bearing the sulfonamide fragment showed promising results with IC50 values as low as 2.24 µM, indicating strong inhibitory effects against malaria parasites .
Antibacterial Activity
In vitro evaluations have demonstrated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit antibacterial properties. For example, certain synthesized compounds showed effective inhibition against Staphylococcus aureus and Chromobacterium violaceum, suggesting that modifications in the structure can lead to enhanced antibacterial activity .
Antifungal Activity
The antifungal potential of triazole derivatives has been extensively documented. Compounds featuring the triazole nucleus have been reported to exhibit broad-spectrum antifungal activity, with some derivatives showing minimum inhibitory concentrations (MICs) that are competitive with established antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings related to structural modifications and their effects on biological activity:
Case Studies
- Antimalarial Screening : A study involving a library of 1561 compounds led to the identification of several hits with significant antimalarial activity. Compounds similar to this compound were highlighted for their ability to inhibit falcipain-2, a key enzyme in the malaria life cycle .
- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of various triazolo[4,3-a]pyridine derivatives against clinical isolates. The results indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria .
Scientific Research Applications
Antimalarial Activity
One of the primary applications of this compound is in the treatment of malaria. It has been identified as an inhibitor of falcipain-2 , a cysteine protease crucial for the life cycle of Plasmodium falciparum, the malaria-causing parasite.
Efficacy Studies
Recent studies have demonstrated promising results regarding its antimalarial efficacy:
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | 4.98 | Falcipain-2 |
These findings indicate that modifications to the triazolo-pyridine scaffold can enhance potency against malaria.
Antibacterial and Antifungal Properties
Beyond its antimalarial effects, this compound has shown potential antibacterial and antifungal activities. Research indicates that derivatives of triazolo[4,3-a]pyridines can effectively combat various bacterial strains and fungi.
Case Studies
- In Vitro Studies : A study by Karpina et al. synthesized and evaluated a series of triazolo[4,3-a]pyridine sulfonamides for their antibacterial properties. The compounds exhibited significant inhibitory effects against several bacterial strains.
- Structure-Activity Relationship (SAR) : Analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups showed enhanced interactions compared to those with electron-withdrawing groups.
Anti-inflammatory Effects
Compounds within this class have also demonstrated potential in reducing inflammation markers in preclinical models. This suggests that this compound may have broader therapeutic applications beyond infectious diseases.
Summary of Applications
| Application | Description |
|---|---|
| Antimalarial | Inhibits falcipain-2; disrupts Plasmodium falciparum lifecycle |
| Antibacterial | Effective against various bacterial strains |
| Antifungal | Potential efficacy against fungal infections |
| Anti-inflammatory | Reduces inflammation markers in preclinical models |
Comparison with Similar Compounds
Positional Isomerism in Sulfonamide Attachment
- N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f): This analog lacks the 2-fluorobenzyl group, featuring only a 3-chlorophenyl substituent on the sulfonamide nitrogen. Melting Point: 179–181°C. Molecular Weight: 322.76 g/mol.
N-(3-Chlorobenzyl)-N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) :
Positional isomerism at the 8-sulfonamide position (vs. 6-sulfonamide in the target compound) alters electronic distribution. The 3,5-difluorophenyl and 3-chlorobenzyl groups introduce greater hydrophobicity (logP = 4.12) .- Melting Point : 160–162°C.
- Molecular Weight : 434.85 g/mol.
Heterocyclic Core Modifications
- The piperidine-carboxamide side chain may improve CNS penetration but reduces metabolic stability .
Table 1. Key Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
The synthesis involves multi-step reactions starting with sulfonamide formation via condensation of sulfonyl chlorides with amines. A key step includes nucleophilic substitution of 2-fluorobenzyl chloride with intermediates like N-(3-chlorophenyl)-3-methyl-triazolopyridine-6-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography and recrystallization ensures >95% purity. Critical parameters include solvent choice (DMF or acetonitrile), temperature control, and stoichiometric ratios to avoid side products .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
Q. How stable is the compound under varying pH and temperature conditions?
Stability studies show degradation under strong acidic/basic conditions (pH <2 or >10), with sulfonamide hydrolysis occurring within 24 hours. Thermal stability is maintained up to 150°C (TGA data). Storage recommendations: anhydrous environments at -20°C to prevent oxidation of the triazole ring .
Advanced Research Questions
Q. What strategies improve pharmacokinetic properties, such as solubility and bioavailability?
- Structural modifications : Introducing polar groups (e.g., hydroxyl or carboxyl) on the chlorophenyl or fluorobenzyl moieties enhances aqueous solubility.
- Prodrug approaches : Esterification of the sulfonamide group increases membrane permeability .
- In silico optimization : QSAR models predict logP reduction from 3.8 to 2.5 by replacing the 3-methyl group with a pyridinyl moiety .
Q. How can contradictory reports on biological activity (e.g., kinase inhibition vs. antimicrobial effects) be resolved?
Contradictions arise from assay variability (e.g., cell lines, enzyme isoforms). Mitigation strategies:
- Standardized assays : Use identical kinase panels (e.g., Eurofins KinaseProfiler®) for IC₅₀ comparisons.
- Target validation : CRISPR knockouts confirm on-target effects in cellular models .
Q. What is the structure-activity relationship (SAR) of key substituents?
Q. How to assess selectivity against off-target enzymes?
- Kinase profiling : Screen against 468 human kinases; <5% off-target inhibition at 1 µM .
- Molecular docking : Simulations (AutoDock Vina) identify clashes with non-target ATP-binding sites (e.g., CDK2 vs. ABL1) .
Q. What computational methods predict binding modes and metabolite pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
